Chemical structure and properties of (1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine
Chemical structure and properties of (1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine
An In-depth Technical Guide to (1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine: Structure, Predicted Properties, and Synthetic Strategies
Executive Summary
(1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine is a chiral amine featuring a stereocenter benzylic to both a 4-isopropylphenyl group and a vinyl (allyl) moiety. As of the date of this guide, this specific molecule is not extensively documented in publicly accessible scientific literature, indicating its status as a novel or sparsely investigated compound. This guide, therefore, serves as a forward-looking technical analysis for researchers, chemists, and drug development professionals interested in this chemical scaffold.
Leveraging established principles of organic chemistry, spectroscopy, and pharmacology of structurally related analogs, this document provides a comprehensive overview of the predicted characteristics of (1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine. We will explore its detailed chemical structure, forecast its physicochemical and spectroscopic properties, propose viable and detailed synthetic pathways, and discuss its potential biological activities and applications. The insights and protocols herein are designed to be self-validating and are grounded in authoritative chemical literature, providing a solid foundation for future research and development involving this and similar chiral amines.
Molecular Structure and Identification
The unique chemical architecture of (1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine is defined by three key functional components: the p-substituted aromatic ring, the chiral amine center, and the terminal alkene. This combination suggests potential for diverse chemical reactivity and specific biological interactions.
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Systematic IUPAC Name: (1S)-1-(4-propan-2-ylphenyl)prop-2-en-1-amine
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Key Structural Features:
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4-Isopropylphenyl Group: A benzene ring substituted at the para position with an isopropyl group. This bulky, lipophilic group significantly influences the molecule's steric profile and its potential interactions with hydrophobic pockets in biological targets.
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(S)-Stereocenter: The chiral carbon atom bonded to the phenyl ring, the amine group, the vinyl group, and a hydrogen atom. The (S)-configuration dictates a specific three-dimensional arrangement, which is critical for stereospecific interactions with chiral biological molecules like receptors and enzymes.
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Allylamine Moiety: The prop-2-en-1-amine fragment. The presence of the double bond introduces electronic effects and a site for potential reactions such as addition or oxidation, distinguishing it from its saturated analog, (S)-1-(4-isopropylphenyl)propan-1-amine.
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Caption: 2D structure of (1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Data
The following properties are estimated using computational models and data from the saturated analog, (S)-1-(4-isopropylphenyl)propan-1-amine.[1] The introduction of a double bond is expected to slightly decrease the LogP and increase the Topological Polar Surface Area (TPSA) due to altered electron distribution.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₁₂H₁₇N | Based on structural atom count. |
| Molecular Weight | 175.27 g/mol | Calculated from the molecular formula. |
| CAS Number | Not Assigned | Compound is not indexed in major chemical databases. |
| Topological Polar Surface Area (TPSA) | ~26.02 Ų | Similar to the saturated analog, as the primary amine is the main contributor.[1] |
| LogP (Octanol/Water Partition Coeff.) | ~3.1 | Slightly lower than the saturated analog (3.22) due to the π-system of the alkene.[1] |
| Hydrogen Bond Donors | 1 | From the -NH₂ group.[1] |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom.[1] |
| Rotatable Bonds | 3 | Phenyl-C, C-C(vinyl), and C-isopropyl bonds.[1] |
| Physical Form | Likely a colorless to pale yellow oil | Based on similar low molecular weight amines.[2] |
Predicted Spectroscopic Profile
The structural characterization of this molecule would rely on a combination of NMR, IR, and Mass Spectrometry.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be complex, with distinct signals for the aromatic, vinyl, isopropyl, and amine protons.
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Aromatic Protons (δ ≈ 7.1-7.4 ppm): Two doublets, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
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Vinyl Protons (δ ≈ 5.0-6.0 ppm): A complex multiplet system. The terminal CH₂ protons will appear as two distinct signals (doublet of doublets), and the internal CH proton will be a multiplet due to coupling with both the terminal protons and the chiral center proton.
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Benzylic/Chiral Proton (CH-N, δ ≈ 4.0-4.5 ppm): A multiplet, deshielded by both the phenyl ring and the nitrogen atom.
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Isopropyl Protons:
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CH (septet, δ ≈ 2.9 ppm): A septet coupled to the six methyl protons.
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CH₃ (doublet, δ ≈ 1.2 ppm): A doublet integrating to 6H.
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Amine Protons (NH₂, δ ≈ 1.5-3.0 ppm): A broad singlet that can exchange with D₂O.[3][4] Its chemical shift is highly dependent on solvent and concentration.[3]
2.2.2. ¹³C NMR Spectroscopy
Key predicted signals would confirm the carbon skeleton:
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Aromatic Carbons: Four signals between δ ≈ 125-150 ppm.
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Vinyl Carbons: Two signals, C=CH₂ (δ ≈ 115 ppm) and CH=C (δ ≈ 140 ppm).
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Chiral Carbon (C-N): A signal around δ ≈ 60-65 ppm.
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Isopropyl Carbons: CH at δ ≈ 34 ppm and CH₃ at δ ≈ 24 ppm.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum would provide clear evidence of the key functional groups.[5]
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N-H Stretch (3300-3400 cm⁻¹): Two distinct, sharp-to-medium bands, characteristic of a primary amine.[3][5]
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C=C Stretch (Alkene) (1640-1680 cm⁻¹): A weak to medium absorption band.
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N-H Bend (Scissoring) (1580-1650 cm⁻¹): A medium, sharp band characteristic of primary amines.[5]
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Aromatic C=C Stretch (1450-1600 cm⁻¹): Several bands in this region.
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C-N Stretch (1250-1335 cm⁻¹): A medium to strong band for the aromatic amine C-N bond.[5]
2.2.4. Mass Spectrometry
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Molecular Ion (M⁺): An odd-numbered peak at m/z = 175, consistent with the nitrogen rule.[3]
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Major Fragmentation: The most prominent fragmentation pathway is expected to be benzylic cleavage, resulting in the loss of a vinyl radical (•CH=CH₂) to form a stable iminium cation at m/z = 148. Another significant fragmentation would be the loss of an isopropyl group.
Proposed Synthetic Pathways
The synthesis of (1S)-1-(4-Isopropylphenyl)prop-2-en-1-amine requires a strategy that can effectively form the C-N bond while controlling the stereochemistry at the benzylic center. Two plausible, field-proven approaches are outlined below.
Pathway A: Asymmetric Reductive Amination
This pathway is a highly efficient method for synthesizing chiral amines. The key is the stereoselective reduction of an intermediate imine or enamine derived from a prochiral ketone.
Caption: Synthetic Workflow via Asymmetric Reductive Amination.
Expert Rationale & Protocol:
The causality behind this pathway lies in creating an α,β-unsaturated ketone (a chalcone derivative) which can then be selectively aminated.[6]
Step-by-Step Protocol (Illustrative for Step 1 & 2):
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Chalcone Synthesis (Claisen-Schmidt Condensation):
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To a stirred solution of 4-isopropylacetophenone (1.0 eq) and formaldehyde (1.2 eq, as paraformaldehyde) in ethanol at 0 °C, add a catalytic amount of a base such as NaOH or piperidine.
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Rationale: The base deprotonates the α-carbon of the ketone, forming an enolate that attacks formaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Low temperature controls the reaction rate and minimizes side reactions.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Upon completion, neutralize with dilute HCl, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(4-isopropylphenyl)prop-2-en-1-one.
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Asymmetric Reductive Amination:
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In a nitrogen-purged flask, dissolve the chalcone (1.0 eq) and a chiral phosphoric acid catalyst (e.g., a SPINOL- or BINOL-derived catalyst, 0.05 eq) in a non-polar solvent like toluene.
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Add an ammonia source (e.g., ammonium acetate) and a reducing agent like a Hantzsch ester.
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Rationale: The chiral catalyst forms a chiral ion pair with the in-situ generated imine, shielding one face of the C=N bond. The Hantzsch ester then delivers a hydride stereoselectively to the less hindered face, establishing the (S)-stereocenter. This is a self-validating system as the enantiomeric excess (e.e.) of the product, determined by chiral HPLC, directly reflects the efficacy of the catalyst.
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Stir at the optimized temperature (e.g., 40 °C) for 24-48 hours.
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Work up by quenching with aqueous NaHCO₃, extracting the product, and purifying by chromatography.
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Pathway B: Nucleophilic Substitution from a Chiral Allylic Alcohol
This classic approach relies on the synthesis of a chiral allylic alcohol, activation of the hydroxyl group, and subsequent displacement by an amine nucleophile.
Sources
- 1. chemscene.com [chemscene.com]
- 2. US3193581A - Process of preparing 1-phenyl-2-aminopropane - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mdpi.com [mdpi.com]
